molecular formula C18H19IN2O5S B11115032 N-(4-iodophenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

N-(4-iodophenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11115032
M. Wt: 502.3 g/mol
InChI Key: BYSBASAOTZIJJC-UHFFFAOYSA-N
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Description

N-(4-IODOPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that features a combination of aromatic rings, a morpholine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IODOPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Mechanism of Action

The mechanism of action of N-(4-IODOPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and morpholine groups can enhance binding affinity and selectivity for these targets, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(4-IODOPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE: is similar to other sulfonylated morpholine derivatives, such as:

Uniqueness

The uniqueness of N-(4-IODOPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE lies in its specific combination of functional groups, which can confer unique biological activity and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C18H19IN2O5S

Molecular Weight

502.3 g/mol

IUPAC Name

N-(4-iodophenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C18H19IN2O5S/c1-25-16-7-2-13(18(22)20-15-5-3-14(19)4-6-15)12-17(16)27(23,24)21-8-10-26-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22)

InChI Key

BYSBASAOTZIJJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)I)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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